Methyl 2-(3-(trifluoromethyl)benzamido)acetate is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzamide structure, which is further linked to a methyl acetate moiety. This compound is part of the trifluoromethylbenzene series and has garnered interest due to its unique chemical properties and potential applications in various fields such as medicinal chemistry and materials science.
The compound can be synthesized through the reaction of 3-(trifluoromethyl)aniline with methyl chloroacetate, typically using a base like sodium hydroxide or potassium carbonate under reflux conditions in solvents such as ethanol or methanol.
Methyl 2-(3-(trifluoromethyl)benzamido)acetate is classified as an aromatic amide and an ester. The trifluoromethyl group significantly influences its reactivity and interaction with biological targets, making it a subject of interest in pharmaceutical research.
The synthesis of Methyl 2-(3-(trifluoromethyl)benzamido)acetate generally follows these steps:
Industrial methods may optimize these conditions using continuous flow reactors to enhance yield and purity.
Methyl 2-(3-(trifluoromethyl)benzamido)acetate features a central carbonyl group (C=O), connecting the benzamide and ester functionalities. The trifluoromethyl group (CF₃) enhances the lipophilicity of the molecule, influencing its biological interactions.
This structure highlights the connectivity between the functional groups.
Methyl 2-(3-(trifluoromethyl)benzamido)acetate can undergo several chemical transformations:
The mechanism by which Methyl 2-(3-(trifluoromethyl)benzamido)acetate exerts its effects involves its interaction with biological targets such as enzymes or receptors. The trifluoromethyl group enhances membrane permeability, facilitating access to intracellular targets. The aniline moiety can engage in hydrogen bonding with active sites, potentially modulating enzyme activity and leading to therapeutic effects.
Methyl 2-(3-(trifluoromethyl)benzamido)acetate has several scientific uses:
This compound's unique structure and properties make it a valuable asset in both research and industrial applications.
Methyl 2-(3-(trifluoromethyl)benzamido)acetate (CAS 131648-66-3) is a specialized benzamide derivative with the molecular formula C₁₁H₁₀F₃NO₃ and a molecular weight of 261.20 g/mol. Its IUPAC name is methyl (3-(trifluoromethyl)benzoyl)glycinate, reflecting its glycinate ester backbone linked to a meta-trifluoromethyl-substituted benzoyl group. The compound's structure is unambiguously defined by the SMILES notation COC(=O)CNC(=O)C1=CC(=CC=C1)C(F)(F)F
and the InChI key BSCPQOKDXQXMTN-UHFFFAOYSA-N
[2] [4] [6]. Key structural features include:
Table 1: Essential Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₀F₃NO₃ |
Molecular Weight | 261.20 g/mol |
CAS Registry Number | 131648-66-3 |
Storage Conditions | Sealed, dry, 2–8°C |
Purity Specifications | ≥95% (typical commercial grade) |
The compound typically appears as a solid and requires cold-chain transportation for commercial distribution [2].
The strategic integration of fluorine into organic molecules began accelerating in the mid-20th century, driven by discoveries that fluorine atoms enhance pharmacological profiles. Lehmann's pioneering 1958 study first correlated trifluoromethyl (-CF₃) groups with enhanced bioactivity, noting a 6-fold increase in serotonin uptake inhibition compared to non-fluorinated analogs [3]. This compound emerged as a synthetic intermediate during the 1990s–2000s, coinciding with advances in trifluoromethylation techniques such as:
The -CF₃ group in this benzamide derivative exemplifies rational design principles in drug development. Key physicochemical contributions include:
Table 2: Impact of -CF₃ on Bioactive Molecule Properties
Parameter | With -CF₃ | Without -CF₃ |
---|---|---|
Metabolic Stability | High | Moderate-Low |
Lipophilicity (log P) | Increased by 0.7–1.2 | Baseline |
Binding Affinity | Improved via hydrophobic interactions | Variable |
FDA-approved drugs like Ubrogepant (CGRP receptor antagonist) and Alpelisib (PI3K inhibitor) utilize -CF₃ for potency amplification. Ubrogepant’s -CH₂CF₃ group enhances receptor affinity through halogen bonding, while Alpelisib’s -CF₃-pyridine moiety optimizes kinase inhibition at nanomolar concentrations [3]. Diarylamine-derived carboxamides containing -CF₃, such as compound C11 identified by Peng et al. (2022), demonstrate selective cytotoxicity against cancer cell lines (SGC-7901, HepG2) while sparing normal cells (MARC145), underscoring the pharmacophore’s role in targeted therapy [9].
Benzamides constitute privileged scaffolds in medicinal and agrochemical research. This compound specifically serves as:
Benzimidazole-embedded analogs (e.g., from benzamide cyclization) demonstrate antiviral, antifungal, and anticancer effects, leveraging the scaffold’s bioavailability and stability [7]. Industrial suppliers like BOC Sciences and AiFChem list this compound for research in pharmacological discovery and materials science, highlighting its cross-disciplinary utility [2] [6].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1